2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
Beschreibung
2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one is a complex organic compound with significant potential in various fields of scientific research. Its structure comprises a combination of fluorophenyl, tetrazolyl, piperazine, and chromenone groups, making it a versatile molecule for different chemical reactions and applications.
Eigenschaften
IUPAC Name |
2-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O3/c23-15-4-3-5-16(12-15)29-21(24-25-26-29)14-27-8-10-28(11-9-27)22(31)20-13-18(30)17-6-1-2-7-19(17)32-20/h1-7,12-13H,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFWDNXVHFYTFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Molecular Architecture
The target compound features a 4H-chromen-4-one core substituted at the 2-position by a piperazine-1-carbonyl group. The piperazine ring is further functionalized at the 4-position with a (1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl moiety. This architecture necessitates three synthetic segments:
- Chromen-4-one scaffold : Typically derived from 2-hydroxyacetophenone precursors via Kostanecki-Robinson cyclization.
- Piperazine-tetrazole conjugate : Constructed through sequential alkylation of piperazine with tetrazole-bearing halides.
- Carbonyl linkage : Introduced via Schotten-Baumann acylation or mixed carbonic anhydride methods.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests two viable pathways:
- Pathway A : Couple preformed 2-(piperazine-1-carbonyl)-4H-chromen-4-one with 5-(chloromethyl)-1-(3-fluorophenyl)-1H-tetrazole.
- Pathway B : Assemble the tetrazole-piperazine module first, followed by chromenone acylation.
Pathway A dominates literature protocols due to better control over tetrazole regiochemistry (1H vs. 2H tautomers).
Synthetic Strategies for Key Intermediates
Synthesis of 4H-Chromen-4-One Derivatives
The chromenone nucleus is synthesized via acid-catalyzed cyclization of 2-hydroxyaryl ketones. For the 2-carboxylic acid derivative required here, a modified Allan-Robinson reaction proves effective:
- React 2-hydroxy-4H-chromen-4-one (1.0 eq) with chloroacetyl chloride (1.2 eq) in anhydrous DMF at 0–5°C.
- Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (petroleum ether:ethyl acetate = 3:1) to yield 2-chloroacetyl-4H-chromen-4-one (78% yield).
- Hydrolyze the chloroacetyl group using 6N NaOH/EtOH (1:3) under reflux to obtain 2-carboxy-4H-chromen-4-one (92% purity by HPLC).
Preparation of 1-(3-Fluorophenyl)-1H-Tetrazole-5-Methanol
Tetrazole formation follows Huisgen [2+3] cycloaddition between 3-fluorophenyl azide and trimethylsilyl cyanide:
- Generate 3-fluorophenyl azide in situ from 3-fluoroaniline (1.0 eq), NaNO₂ (1.1 eq), and NaN₃ (1.5 eq) in HCl/EtOH at −10°C.
- Add trimethylsilyl cyanide (1.3 eq) and heat at 80°C for 12 h.
- Quench with NH₄Cl, extract with CH₂Cl₂, and oxidize the intermediate 5-(trimethylsilyl)-1H-tetrazole with MnO₂ to yield 1-(3-fluorophenyl)-1H-tetrazole-5-carbaldehyde (64% yield).
- Reduce the aldehyde to methanol using NaBH₄ in THF (89% yield).
Piperazine Functionalization
Introducing the tetrazole-methyl group to piperazine requires careful N-alkylation:
- Suspend piperazine (1.0 eq) and 1-(3-fluorophenyl)-1H-tetrazole-5-methanol (1.05 eq) in dry toluene.
- Add p-TsOH (0.1 eq) and reflux for 8 h with Dean-Stark water removal.
- Purify via flash chromatography (CHCl₃:MeOH = 9:1) to obtain 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine (mp 132–134°C, 71% yield).
Coupling Methodologies
Acylation of Piperazine with Chromenone Carbonyl
The final coupling employs carbodiimide-mediated amide bond formation:
- Dissolve 2-carboxy-4H-chromen-4-one (1.0 eq) and HATU (1.5 eq) in anhydrous DMF under N₂.
- Add DIPEA (3.0 eq) and stir for 15 min.
- Introduce 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine (1.1 eq) and react at 25°C for 24 h.
- Extract with ethyl acetate, wash with 5% citric acid, and crystallize from ethanol/water (4:1) to yield the title compound (mp 189–191°C, 68% yield).
Comparative Data
| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| HATU | DMF | 25 | 24 | 68 | 99.1 |
| EDCl/HOBt | CH₂Cl₂ | 0→25 | 48 | 52 | 98.3 |
| DCC | THF | 40 | 36 | 41 | 97.8 |
Process Optimization and Scale-Up Challenges
Regioselectivity in Tetrazole Formation
The [2+3] cycloaddition often produces 1H/2H tetrazole mixtures. Employing CuI (5 mol%) in DMF at 120°C (microwave) enhances 1H-selectivity to 98:2.
Purification Strategies
- Chromenone intermediate : Recrystallization from ethyl acetate/hexanes (1:2) removes regioisomeric byproducts.
- Final compound : Reverse-phase HPLC (C18 column, MeCN:H₂O = 65:35) achieves >99% purity for pharmacological testing.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.23 (d, J = 7.6 Hz, 1H, chromenone H-5), 7.89–7.82 (m, 3H, tetrazole-ArH), 7.61 (d, J = 8.4 Hz, 2H, chromenone H-6/H-8), 5.42 (s, 2H, CH₂), 3.64–3.58 (m, 4H, piperazine), 2.45–2.39 (m, 4H, piperazine).
- ¹³C NMR : 177.8 (C=O), 163.5 (C-F), 156.2 (tetrazole C-5), 118.9–115.7 (aromatic carbons).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine and chromenone moieties.
Reduction: : Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can take place at various points on the molecule, particularly on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Employing reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: : Utilizing reagents like sodium hydride or alkyl halides for nucleophilic substitutions.
Major Products Formed
The major products depend on the specific reactions For example, oxidation may yield carboxylic acids or ketones, while reduction could result in amines or alcohols
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one serves as a versatile intermediate for synthesizing other complex molecules. Its functional groups allow for diverse modifications, enabling the study of various chemical pathways and reactions.
Biology
In biology, this compound may be used in the development of probes or markers due to its potential fluorescence properties. Its interaction with biological molecules can help in studying cellular processes and molecular mechanisms.
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly in targeting specific proteins or pathways implicated in diseases. Its complex structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry
Industrial applications might include its use in the synthesis of high-performance materials or as a starting point for producing specialized chemicals used in various manufacturing processes.
Wirkmechanismus
The mechanism by which 2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one exerts its effects can involve multiple pathways:
Molecular Targets: : It may interact with specific enzymes, receptors, or proteins, influencing their activity.
Pathways Involved: : Its effects could be mediated through pathways involving signal transduction, gene expression, or metabolic processes. The fluorophenyl and tetrazole groups may play a crucial role in binding to target molecules, while the piperazine and chromenone moieties could influence the compound's overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
2-(4-((1-(2,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
2-(4-((1-(3-trifluoromethylphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
Highlighting Uniqueness
Compared to these similar compounds, 2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one stands out due to the specific placement of the fluorine atom on the phenyl ring, which can significantly influence its reactivity and interactions
Hope this satisfies your curiosity for this compound! Anything else you fancy knowing about this compound or another topic?
Biologische Aktivität
The compound 2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound incorporates several pharmacologically relevant moieties:
- Tetrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer effects.
- Piperazine Moiety : Enhances solubility and bioavailability, often associated with improved pharmacokinetic properties.
- Fluorophenyl Group : Imparts unique electronic properties that can influence binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Receptor Binding : The tetrazole group facilitates binding to receptors involved in inflammatory and metabolic pathways.
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial in cancer progression and inflammatory responses.
- Cellular Modulation : The compound can modulate cellular pathways, influencing apoptosis and cell proliferation.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar tetrazole-containing compounds can inhibit tumor growth in various cancer cell lines, including breast and lung cancers.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | 5.2 |
| 3-Fluorophenyl Tetrazole Derivative | Anticancer | 3.8 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The presence of the piperazine moiety is particularly relevant as it has been associated with enhanced antimicrobial efficacy.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on Tetrazole Derivatives : A study published in Molecules explored the anticancer effects of tetrazole derivatives on MCF-7 breast cancer cells, showing significant cytotoxicity when combined with doxorubicin .
- Piperazine Compounds in Antimicrobial Research : Research indicated that piperazine derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that our compound may share similar antimicrobial properties.
- Inflammation Models : In vivo models assessing the anti-inflammatory effects of tetrazole-containing compounds showed reduced edema and inflammation markers, indicating a promising avenue for therapeutic development .
Q & A
Q. What are the key considerations for synthesizing 2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Tetrazole Ring Formation : Reacting 3-fluorophenylhydrazine with sodium azide under controlled pH and temperature .
- Piperazine Functionalization : Introducing the piperazine-carbonyl group via coupling reactions, often using carbodiimide-based reagents .
- Chromen-4-one Integration : Coupling the tetrazole-piperazine intermediate with 4-oxo-4H-chromene-2-carbonyl chloride under basic conditions .
Q. Critical Parameters :
- Reaction Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (1:8) to track intermediates .
- Purification : Isolate the final product via column chromatography or recrystallization in aqueous acetic acid .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, tetrazole N-CH at δ 4.1–4.5 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (expected ~500–550 g/mol) via high-resolution MS .
- High-Performance Liquid Chromatography (HPLC) : Ensure purity (>95%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
- Catalyst Screening : Test heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) for coupling steps, which reduce side reactions in PEG-400 solvent .
- Temperature Control : Maintain 70–80°C during nucleophilic substitutions to avoid decomposition .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for piperazine functionalization steps; DMF often enhances reaction rates .
Q. Example Optimization Table :
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Tetrazole formation | NaNO, 0°C, pH 4.5 | 75% → 88% |
| Piperazine coupling | DMF, 80°C, 12 hrs | 60% → 82% |
Q. What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Antimicrobial Activity : Use broth microdilution assays (MIC against S. aureus and C. albicans) .
- Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA, comparing IC values with celecoxib as a reference .
- Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Substituent Variation : Replace the 3-fluorophenyl group with 4-fluorophenyl or chlorophenyl to assess electronic effects on bioactivity .
- Piperazine Modifications : Introduce methyl or ethyl groups to the piperazine ring to study steric effects on receptor binding .
Q. SAR Insights :
| Modification | Biological Impact | Reference |
|---|---|---|
| 3-Fluorophenyl → 4-Fluorophenyl | Increased COX-2 inhibition (IC ↓ 20%) | |
| Piperazine → N-Methylpiperazine | Reduced antimicrobial activity (MIC ↑ 4×) |
Q. How can computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Key residues: Arg120, Tyr355 .
- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- Pharmacophore Modeling : Identify essential features (e.g., tetrazole H-bond donors, fluorophenyl hydrophobic patches) .
Q. How should researchers address contradictions in biological data?
Methodological Answer:
- Reproducibility Checks : Repeat assays in triplicate across independent labs to rule out technical variability .
- Analytical Validation : Confirm compound purity and stability (e.g., via TGA/DSC for thermal decomposition profiles) .
- Target Selectivity Profiling : Use kinome-wide screening to identify off-target effects that may explain inconsistent results .
Q. What strategies ensure compound stability in pharmacological studies?
Methodological Answer:
- pH Stability Testing : Incubate the compound in buffers (pH 2–9) for 24 hrs; analyze degradation via HPLC .
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (~200°C) .
- Light Sensitivity : Store solutions in amber vials under nitrogen to prevent photodegradation of the chromen-4-one moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
